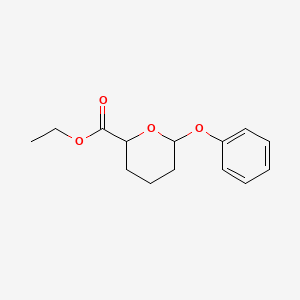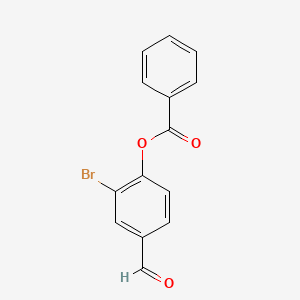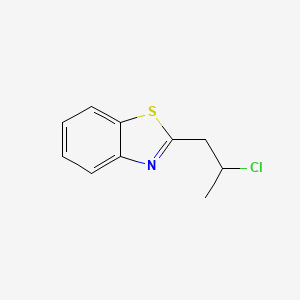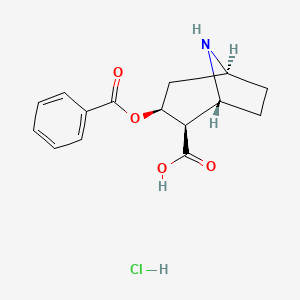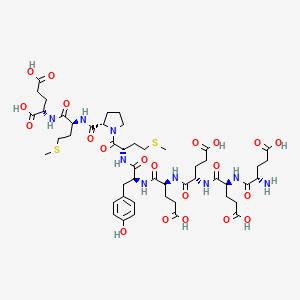
1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol is an organosulfur compound known for its unique electronic properties It is a derivative of 1,3-dithiol and benzodithiol, featuring a conjugated system that makes it highly relevant in the field of organic electronics and molecular conductors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol typically involves the reaction of 1,3-dithiol-2-thione with benzodithiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
作用機序
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol involves its ability to participate in electron transfer processes. The conjugated system allows for efficient electron delocalization, making it an excellent electron donor or acceptor. This property is exploited in various applications, including organic electronics and photovoltaic devices .
類似化合物との比較
Similar Compounds
Tetrathiafulvalene (TTF): Known for its strong electron-donating properties.
Bis(1,3-dithiol-2-ylidene)benzene: Similar structure but with different electronic properties.
1,3-Dithiol-2-ylidene derivatives: A broad class of compounds with varying substituents and electronic characteristics.
Uniqueness
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol stands out due to its unique combination of 1,3-dithiol and benzodithiol moieties, which confer distinct electronic properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
特性
CAS番号 |
62921-51-1 |
|---|---|
分子式 |
C10H6S4 |
分子量 |
254.4 g/mol |
IUPAC名 |
2-(1,3-dithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C10H6S4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H |
InChIキー |
XLFFNEMADNGPRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)SC(=C3SC=CS3)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
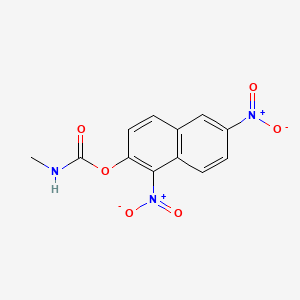
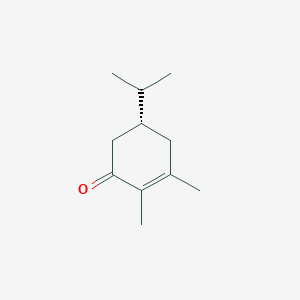
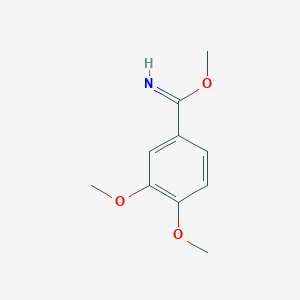
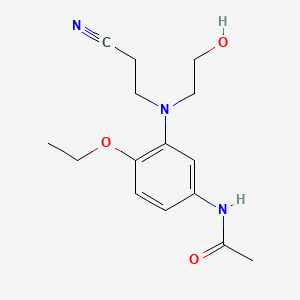
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
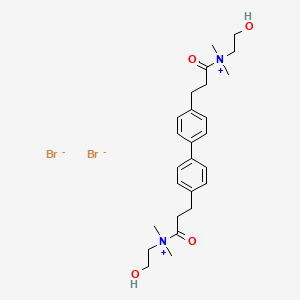
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
